molecular formula C11H11N3OS B14088975 3-(Ethylsulfanyl)-6-phenyl-1,2,4-triazin-5-ol

3-(Ethylsulfanyl)-6-phenyl-1,2,4-triazin-5-ol

Cat. No.: B14088975
M. Wt: 233.29 g/mol
InChI Key: IKIUZYYCKRIJKT-UHFFFAOYSA-N
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Description

3-(Ethylsulfanyl)-6-phenyl-1,2,4-triazin-5-ol is a heterocyclic compound that features a triazine ring substituted with an ethylsulfanyl group at the 3-position, a phenyl group at the 6-position, and a hydroxyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylsulfanyl)-6-phenyl-1,2,4-triazin-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylsulfanyl-substituted hydrazine with phenyl-substituted nitrile in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfanyl)-6-phenyl-1,2,4-triazin-5-ol undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to yield dihydro or tetrahydro derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro or tetrahydro triazine derivatives.

    Substitution: Nitro or halogenated phenyl derivatives.

Scientific Research Applications

3-(Ethylsulfanyl)-6-phenyl-1,2,4-triazin-5-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(Ethylsulfanyl)-6-phenyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfanyl)-6-phenyl-1,2,4-triazin-5-ol
  • 3-(Ethylsulfanyl)-6-methyl-1,2,4-triazin-5-ol
  • 3-(Ethylsulfanyl)-6-phenyl-1,2,4-triazin-5-thiol

Uniqueness

3-(Ethylsulfanyl)-6-phenyl-1,2,4-triazin-5-ol is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and may influence its interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H11N3OS

Molecular Weight

233.29 g/mol

IUPAC Name

3-ethylsulfanyl-6-phenyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C11H11N3OS/c1-2-16-11-12-10(15)9(13-14-11)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,14,15)

InChI Key

IKIUZYYCKRIJKT-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(C(=O)N1)C2=CC=CC=C2

Origin of Product

United States

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